molecular formula C22H30Cl2N10.2C2H4O2<br>C26H38Cl2N10O4 B047248 Chlorhexidine diacetate CAS No. 56-95-1

Chlorhexidine diacetate

Cat. No.: B047248
CAS No.: 56-95-1
M. Wt: 625.5 g/mol
InChI Key: WDRFFJWBUDTUCA-UHFFFAOYSA-N
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Scientific Research Applications

Chlorhexidine has a broad range of applications in scientific research, including:

Mechanism of Action

Target of Action

Chlorhexidine diacetate, also known as Chlorhexidine acetate, is a broad-spectrum antimicrobial agent that is effective against Gram-positive bacteria, Gram-negative bacteria, and fungi . Its primary targets are the cell walls of these microorganisms . The compound is a cationic bis-guanide, which allows it to bind to the negatively-charged sites on the bacterial cell wall .

Mode of Action

The mode of action of this compound involves destabilizing the cell wall and interfering with osmosis . This disruption of the cell wall allows this compound to enter the cell itself and attack the cytoplasmic (inner) membrane . At low concentrations, it affects the integrity of the cell wall, while at high concentrations, it causes the cytoplasm to congeal or solidify .

Biochemical Pathways

The antibacterial activity of this compound is due to elevated reactive oxygen species (ROS) production and higher lipid peroxidation . These biochemical changes result in membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, and nucleic acids .

Result of Action

The result of this compound’s action is the death of the bacterial cell . Damage to the cytoplasm’s delicate semipermeable membrane allows for leakage of components, leading to cell death . Upon application in vitro, this compound can kill nearly 100% of Gram-positive and Gram-negative bacteria within 30 seconds .

Action Environment

In topical applications, this compound has the unique ability to bind to the proteins present in human tissues such as skin and mucous membranes . This protein-bound this compound releases slowly, leading to prolonged activity . It has also shown some ability to help inhibit adherence of microorganisms to a surface, thereby preventing the growth and development of biofilms .

Chemical Reactions Analysis

Types of Reactions: Chlorhexidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various chlorinated derivatives .

Comparison with Similar Compounds

    Povidone-iodine: Another widely used antiseptic with a broad spectrum of activity.

    Hydrogen peroxide: Commonly used for wound cleaning and disinfection.

    Ethanol: Used as a disinfectant and antiseptic.

Uniqueness of Chlorhexidine: Chlorhexidine is unique due to its dual bacteriostatic and bactericidal properties, its ability to bind to cell walls, and its broad-spectrum antimicrobial activity . Unlike povidone-iodine, chlorhexidine does not inactivate spores . Additionally, chlorhexidine has a longer-lasting effect compared to ethanol and hydrogen peroxide .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Chlorhexidine diacetate involves the reaction of Chlorhexidine base with glacial acetic acid in the presence of a suitable catalyst.", "Starting Materials": ["Chlorhexidine base", "Glacial acetic acid"], "Reaction": [ { "Step 1": "Dissolve Chlorhexidine base in glacial acetic acid" }, { "Step 2": "Add a suitable catalyst to the reaction mixture" }, { "Step 3": "Heat the reaction mixture to a suitable temperature" }, { "Step 4": "Allow the reaction to proceed for a suitable time" }, { "Step 5": "Cool the reaction mixture and filter the resulting solid" }, { "Step 6": "Wash the solid with a suitable solvent to obtain Chlorhexidine diacetate" } ] }

Chlorhexidine’s broad-spectrum antimicrobial effects are due to its ability to disrupt microbial cell membranes. The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces - this reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows chlorhexidine to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death. The specific means of cell death is dependent on the concentration of chlorhexidine - lower concentrations are bacteriostatic and result in leakage of intracellular substances such as potassium and phosphorous, whereas higher concentrations are bactericidal and cause cytoplasmic precipitation.

CAS No.

56-95-1

Molecular Formula

C22H30Cl2N10.2C2H4O2
C26H38Cl2N10O4

Molecular Weight

625.5 g/mol

IUPAC Name

acetic acid;(1E)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine

InChI

InChI=1S/C22H30Cl2N10.2C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4)

InChI Key

WDRFFJWBUDTUCA-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)/N=C(/N)\NC2=CC=C(C=C2)Cl)N)/N)Cl

SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl

Appearance

White or almost white crystalline powder

Color/Form

Crystals from methanol
Solid

melting_point

134 °C

56-95-1

physical_description

White odorless solid;  [Reference #1] White powder;  [Aldrich MSDS]

Pictograms

Acute Toxic; Irritant; Environmental Hazard

solubility

MW: 578.38;  crystals;  decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/
Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/
In water, 800 mg/L at 20 °C
2.61e-02 g/L

Synonyms

N,N’’-Bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide Diacetate;  1,1’-Hexamethylenebis[5-(p-chlorophenyl)-biguanide Diacetate;  1,6-Bis(p-chlorophenylbiguanido)hexane Diacetate;  Arlacide A;  Bactigras;  Chlorasept 2000;  Chlorhe

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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